molecular formula C13H19BrN2O B3074015 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine CAS No. 1018618-89-7

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine

Cat. No. B3074015
CAS RN: 1018618-89-7
M. Wt: 299.21 g/mol
InChI Key: MZYJWGIWBBZSPK-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-amine (1-BEPEA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound with a nitrogen atom in the ring. 1-BEPEA is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

  • Anticancer Activity : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids show promising anticancer properties. Piperidine derivatives synthesized through a series of reactions exhibited significant anticancer activity in vitro, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).

  • Glycosidase Inhibitory Study : Polyhydroxylated indolizidines, synthesized through intramolecular Mannich-type reactions involving piperidine, have been evaluated for their glycosidase inhibitory properties. These compounds represent potential therapeutic agents for diseases related to glycosidase activity (Baumann et al., 2008).

  • Novel Anion Exchange Membranes : Research on synthesizing novel anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties highlights the application of piperidine derivatives in membrane technology. Such membranes demonstrate high ion conductivity and stability, making them suitable for fuel cell applications (Wang et al., 2019).

  • CO2 Capture Solvents : Studies on tertiary amines, including piperidine derivatives, have investigated their efficiency in capturing CO2. These novel amines have shown significant potential in CO2 capture technologies, contributing to environmental protection efforts (Liu et al., 2019).

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJWGIWBBZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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